3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
(5Z)-5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-Thiazolidinepropanoic acid is a complex organic compound that features both indole and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-Thiazolidinepropanoic acid typically involves the condensation of an indole derivative with a thiazolidine-2,4-dione derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-Thiazolidinepropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The indole and thiazolidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indole and thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-Thiazolidinepropanoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and bacterial infections.
Industry
In industry, (5Z)-5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-Thiazolidinepropanoic acid can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism of action of (5Z)-5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-Thiazolidinepropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with aromatic amino acids in proteins, while the thiazolidine ring can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene
- (2Z)-2-(1-Hexyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene) Hydrazide Benzoic Acid
- N′-[(3Z)-1-(Cyclohexylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Uniqueness
What sets (5Z)-5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-Thiazolidinepropanoic acid apart from similar compounds is its combination of indole and thiazolidine rings. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H10N2O4S2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H10N2O4S2/c17-9(18)5-6-16-13(20)11(22-14(16)21)10-7-3-1-2-4-8(7)15-12(10)19/h1-4,20H,5-6H2,(H,17,18) |
InChI Key |
FNKOLYDSPISKIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCC(=O)O)O |
Origin of Product |
United States |
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